Thermozeaxanthin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thermozeaxanthin is a polymer.

Scientific Research Applications

Thermocryptoxanthins in Carotenoid Biosynthesis

- Thermozeaxanthins are end products in the carotenoid biosynthetic pathway of the eubacterium Thermus thermophilus. These compounds play a role in the stabilization of the membrane of this thermophilic bacterium (Yokoyama et al., 1996).

Stabilization of Liposomal Membranes

- Thermozeaxanthins have been found to stabilize liposomal membranes. Studies show that they can effectively prevent the leakage of fluorescent dye from calcein-entrapped large unilamellar liposomes (LUVs), indicating their potential in stabilizing cell membranes (Hara et al., 1999).

Impact on Membrane Permeability in Different Conditions

- The impact of thermozeaxanthins on membrane permeability has been examined under various pH conditions. These studies have demonstrated the importance of matching the rigid thermozeaxanthin molecules in the lipid bilayer for stabilization effects on liposomes (Yuan et al., 2001).

Development of Cloning Systems Based on Carotenoid Production

- Thermozeaxanthins have been utilized in the development of cloning systems that allow rapid and convenient detection of recombinants by color screening, based on carotenoid production in T. thermophilus. This represents an innovative approach in genetic engineering and biotechnology (Fujita et al., 2013).

Insights into Carotenoid Biosynthesis Pathways

- Research on thermozeaxanthins provides valuable insights into the carotenoid biosynthesis pathways, particularly in extremophilic bacteria like Deinococcus-Thermus, which are known for their resistance to extreme stresses. Understanding these pathways can have implications in stress resistance and adaptation in extremophiles (Tian & Hua, 2010).

properties

Molecular Formula |

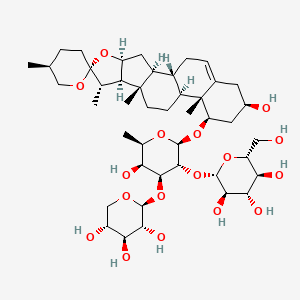

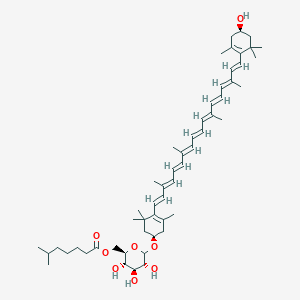

C54H80O8 |

|---|---|

Molecular Weight |

857.2 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 6-methylheptanoate |

InChI |

InChI=1S/C54H80O8/c1-36(2)19-13-16-26-48(56)60-35-47-49(57)50(58)51(59)52(62-47)61-44-32-42(8)46(54(11,12)34-44)30-28-40(6)25-18-23-38(4)21-15-14-20-37(3)22-17-24-39(5)27-29-45-41(7)31-43(55)33-53(45,9)10/h14-15,17-18,20-25,27-30,36,43-44,47,49-52,55,57-59H,13,16,19,26,31-35H2,1-12H3/b15-14+,22-17+,23-18+,29-27+,30-28+,37-20+,38-21+,39-24+,40-25+/t43-,44-,47-,49-,50+,51-,52?/m1/s1 |

InChI Key |

BSSVUIBSWFPFAZ-SDXNFZMSSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCC(C)C)O)O)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCC(C)C)O)O)O)C)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

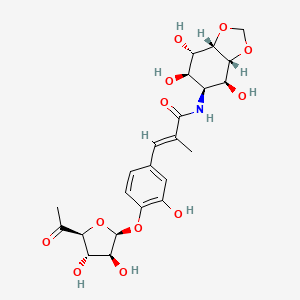

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one](/img/structure/B1261907.png)

![4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B1261908.png)

![(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene](/img/structure/B1261913.png)

![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)

![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)